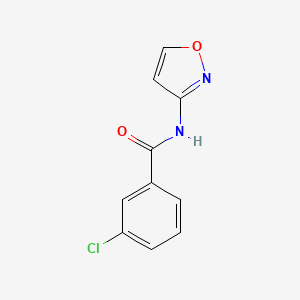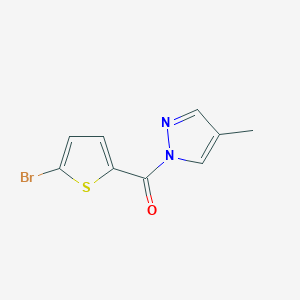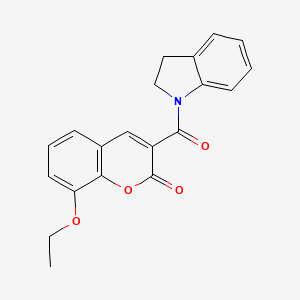![molecular formula C16H14N4OS2 B3491621 N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3491621.png)
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound featuring a thiadiazole ring fused with a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazole ring followed by the introduction of the benzothiophene moiety. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Cyclization Reactions: Cyclization steps are crucial to form the thiadiazole ring, often requiring specific conditions such as heating or the use of catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including:
Batch Processing: This method involves synthesizing the compound in batches, allowing for quality control and optimization of reaction conditions.
Continuous Flow Synthesis: This technique can enhance efficiency and scalability by continuously feeding reactants through a reactor system.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the benzothiophene moiety, potentially introducing new functional groups.
Reduction: Reduction reactions can reduce specific functional groups within the compound, altering its chemical properties.
Substitution Reactions: Substitution reactions can replace certain atoms or groups within the compound, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds with increased oxygen content, such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction can produce compounds with reduced oxygen content, such as alkanes or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: The compound's biological activity has been explored in various studies, including its potential antimicrobial properties.
Medicine: Research has indicated its potential use as an anti-inflammatory, anticonvulsant, and neuroprotective agent.
Industry: Its unique chemical structure makes it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, neuronal activity, or microbial growth.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Benzothiophene Derivatives: These compounds contain the benzothiophene moiety and are used in various pharmaceutical and industrial applications.
Uniqueness: N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of the thiadiazole and benzothiophene rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c21-14(12-9-22-13-4-2-1-3-11(12)13)18-16-20-19-15(23-16)10-5-7-17-8-6-10/h5-9H,1-4H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPXROSCARAUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=NN=C(S3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3491542.png)

![ETHYL 4-{2-[N-(4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDO}BENZOATE](/img/structure/B3491559.png)
![Ethanone, 1-[4-[4-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]phenyl]-](/img/structure/B3491567.png)
![ETHYL 4-{2-[N-(4-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE](/img/structure/B3491570.png)


![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B3491604.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B3491620.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B3491623.png)
![N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B3491631.png)

![N-[(2-bromophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3491657.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3491663.png)
